cyclic GMP-AMP

Descripción general

Descripción

El monofosfato de adenosina-monofosfato de guanosina cíclico 2'3' (2'3'-cGAMP) es un dinucleótido cíclico no canónico que actúa como un mensajero secundario crucial tanto en procariotas como en eucariotas. Es sintetizado por la sintetasa de monofosfato de adenosina-monofosfato de guanosina cíclico (cGAS) en respuesta a la presencia de ADN bicatenario citosólico. Este compuesto juega un papel significativo en la respuesta inmune innata al activar la vía del estimulador de genes de interferón (STING), que es esencial para la defensa antiviral y la regulación inmune .

Mecanismo De Acción

El 2'3'-cGAMP ejerce sus efectos al unirse y activar el receptor STING. Tras la activación, STING sufre un cambio conformacional que facilita el reclutamiento y la activación de la quinasa 1 de unión a TANK (TBK1). TBK1 luego fosforila el factor de regulación de interferón 3 (IRF3), lo que lleva a la producción de interferones de tipo I y otras citocinas inflamatorias. Esta cascada de señalización es crucial para la respuesta inmune innata al ADN citosólico .

Análisis Bioquímico

Biochemical Properties

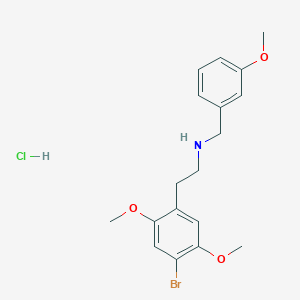

Cyclic guanosine monophosphate-adenosine monophosphate is synthesized from adenosine triphosphate and guanosine triphosphate by cyclic guanosine monophosphate-adenosine monophosphate synthase. This enzyme is activated upon binding to cytosolic DNA, leading to the production of cyclic guanosine monophosphate-adenosine monophosphate. The compound contains mixed phosphodiester linkages, with one between the 2’-OH of guanosine monophosphate and the 5’-phosphate of adenosine monophosphate, and the other between the 3’-OH of adenosine monophosphate and the 5’-phosphate of guanosine monophosphate . Cyclic guanosine monophosphate-adenosine monophosphate interacts with the stimulator of interferon genes protein, leading to the activation of type I interferon response .

Cellular Effects

Cyclic guanosine monophosphate-adenosine monophosphate exerts significant effects on various cell types and cellular processes. It influences cell function by activating the stimulator of interferon genes pathway, which leads to the production of type I interferons and other cytokines. This activation enhances the antiviral response and promotes the expression of genes involved in immune defense . Additionally, cyclic guanosine monophosphate-adenosine monophosphate has been shown to boost the production of antigen-specific antibodies and T cell responses, further enhancing the immune response .

Molecular Mechanism

The molecular mechanism of cyclic guanosine monophosphate-adenosine monophosphate involves its binding to the stimulator of interferon genes protein. Upon binding, it induces a conformational change in the protein, leading to its activation. This activation triggers a signaling cascade that results in the production of type I interferons and other cytokines . Cyclic guanosine monophosphate-adenosine monophosphate also has the ability to cross cell membranes through gap junctions, allowing it to exert its effects on neighboring cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cyclic guanosine monophosphate-adenosine monophosphate have been observed to change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature and pH. Long-term studies have shown that cyclic guanosine monophosphate-adenosine monophosphate can have sustained effects on cellular function, including prolonged activation of the stimulator of interferon genes pathway and continued production of type I interferons .

Dosage Effects in Animal Models

The effects of cyclic guanosine monophosphate-adenosine monophosphate vary with different dosages in animal models. At low doses, the compound effectively activates the immune response without causing significant adverse effects. At high doses, cyclic guanosine monophosphate-adenosine monophosphate can lead to toxic effects, including excessive inflammation and tissue damage . Threshold effects have been observed, where a certain dosage is required to achieve a significant immune response.

Metabolic Pathways

Cyclic guanosine monophosphate-adenosine monophosphate is involved in several metabolic pathways. It is synthesized by cyclic guanosine monophosphate-adenosine monophosphate synthase from adenosine triphosphate and guanosine triphosphate. The compound can be degraded by specific phosphodiesterases, which break down the cyclic dinucleotide into its monophosphate components . This degradation regulates the levels of cyclic guanosine monophosphate-adenosine monophosphate and ensures proper control of its signaling functions.

Transport and Distribution

Within cells and tissues, cyclic guanosine monophosphate-adenosine monophosphate is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion through gap junctions, allowing it to affect neighboring cells . Additionally, specific transporters and binding proteins may facilitate its movement within cells, ensuring its proper localization and accumulation in target areas.

Subcellular Localization

Cyclic guanosine monophosphate-adenosine monophosphate is localized in the cytoplasm, where it interacts with the stimulator of interferon genes protein. This interaction is crucial for its activation and subsequent signaling functions. The compound’s activity and function can be influenced by its subcellular localization, with specific targeting signals or post-translational modifications directing it to particular compartments or organelles .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

El 2'3'-cGAMP puede sintetizarse química o biológicamente. La síntesis química implica la ciclización del monofosfato de guanosina y el monofosfato de adenosina a través de una serie de pasos que incluyen reacciones de fosforilación y ciclización. Las condiciones de reacción suelen implicar el uso de disolventes orgánicos y catalizadores específicos para obtener el producto deseado .

Métodos de Producción Industrial

La producción industrial de 2'3'-cGAMP a menudo emplea la tecnología de ADN recombinante. Por ejemplo, la producción recombinante de 2'3'-cGAMP se puede lograr utilizando células de Escherichia coli que expresan la sintetasa de monofosfato de adenosina-monofosfato de guanosina cíclico murina (mcGAS). Este método implica optimizar la composición del medio, la suplementación con cationes divalentes y la temperatura de expresión de la proteína para maximizar el rendimiento. El procesamiento posterior incluye un proceso de purificación de un solo paso utilizando cromatografía de intercambio aniónico .

Análisis De Reacciones Químicas

Tipos de Reacciones

El 2'3'-cGAMP sufre diversas reacciones químicas, incluida la hidrólisis y la degradación enzimática. Es relativamente estable en condiciones fisiológicas, pero puede ser hidrolizado por enzimas específicas como la pirofosfatasa/fosfodiesterasa 1 de ectonucleótidos (ENPP1) .

Reactivos y Condiciones Comunes

La síntesis de 2'3'-cGAMP suele implicar el uso de nucleótidos (monofosfato de guanosina y monofosfato de adenosina), polifosfato y enzimas específicas como la sintetasa de monofosfato de adenosina-monofosfato de guanosina cíclico. Las condiciones de reacción a menudo incluyen una solución acuosa tamponada con pH y temperatura óptimos para facilitar la actividad enzimática .

Principales Productos Formados

El producto principal de la síntesis es el propio 2'3'-cGAMP. durante la degradación enzimática, puede descomponerse en sus nucleótidos constituyentes, monofosfato de guanosina y monofosfato de adenosina .

Aplicaciones Científicas De Investigación

El 2'3'-cGAMP tiene una amplia gama de aplicaciones de investigación científica:

Medicina: Tiene posibles aplicaciones terapéuticas en inmunoterapia del cáncer y tratamientos antivirales.

Industria: Se utiliza en el desarrollo de nuevos inmunoterapéuticos y adyuvantes de vacunas.

Comparación Con Compuestos Similares

El 2'3'-cGAMP es único entre los dinucleótidos cíclicos debido a sus enlaces fosfodiéster mixtos (2'-5' y 3'-5'). Los compuestos similares incluyen:

Monofosfato de adenosina-monofosfato de guanosina cíclico 3'3' (3'3'-cGAMP): Un mensajero secundario bacteriano con enlaces canónicos 3'-5'.

Monofosfato de adenosina-monofosfato de guanosina cíclico 2'2' (2'2'-cGAMP): Un análogo sintético con dos enlaces 2'-5'.

Monofosfato de adenosina cíclico-monofosfato de inosina (cAIMP): Un ligando STING sintético con una adenina y un nucleósido inosina.

La estructura única del 2'3'-cGAMP le permite unirse a STING con mayor afinidad en comparación con otros dinucleótidos cíclicos, lo que lo convierte en un potente activador de la vía STING .

Propiedades

IUPAC Name |

2-amino-9-[(1R,6R,8R,9R,10S,15R,17R,18R)-8-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N10O13P2/c21-14-8-15(24-3-23-14)29(4-25-8)18-11(32)12-7(41-18)2-39-45(36,37)43-13-10(31)6(1-38-44(34,35)42-12)40-19(13)30-5-26-9-16(30)27-20(22)28-17(9)33/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33)/t6-,7-,10-,11-,12-,13-,18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRILCFTWUCUKJR-INFSMZHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N10O13P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

674.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1441190-66-4 | |

| Record name | 2′-Guanylic acid, adenylyl-(3′→5′)-, cyclic nucleotide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1441190-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cgamp | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1441190664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'3'-CYCLIC GUANOSINE MONOPHOSPHATE-ADENOSINE MONOPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/552Y49K43E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does cGAMP interact with its target, STING?

A1: cGAMP binds to the endoplasmic reticulum-resident protein STING (Stimulator of Interferon Genes). This binding induces a conformational change in STING, leading to its activation. [, , ]

Q2: What are the downstream effects of STING activation by cGAMP?

A2: Activated STING initiates a signaling cascade that ultimately leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. [, , ] These molecules play crucial roles in antiviral defense and antitumor immunity. [, , , ]

Q3: Beyond type I IFNs, what other signaling pathways are activated by cGAMP-STING?

A3: cGAMP-STING activation can trigger NF-κB signaling and autophagy. [] Studies utilizing STING mutants that specifically abrogate IRF3 activation while preserving NF-κB signaling or autophagy show that these interferon-independent functions contribute to antiviral and antitumor immunity. []

Q4: What is the role of cGAS in the context of cGAMP and STING?

A4: Cyclic Guanosine Monophosphate-Adenosine Monophosphate Synthase (cGAS) is a cytosolic DNA sensor. [, ] Upon recognizing cytosolic DNA, often indicative of pathogen invasion or cellular damage, cGAS synthesizes cGAMP from ATP and GTP. [, ] This cGAMP then acts as the second messenger to activate STING. [, ]

Q5: How does cGAMP contribute to antitumor immunity?

A5: cGAMP, through STING activation, plays a multifaceted role in antitumor immunity. It promotes the maturation of dendritic cells, essential for presenting tumor antigens to T cells. [, ] cGAMP-STING activation also induces the infiltration of cytotoxic CD8+ T cells into the tumor microenvironment, leading to tumor cell killing. [, ] Furthermore, it can trigger pyroptosis, an inflammatory form of cell death, in tumor cells, further amplifying the immune response. []

Q6: Are there cell-type specific responses to cGAMP-STING activation?

A6: Yes, different cell types exhibit distinct responses to cGAMP-STING activation. For instance, while cGAMP-STING activation in dendritic cells promotes antitumor immunity, its activation in CD4+ T cells can lead to the development of type 1 regulatory T cells (Tr1) during malaria infection. [] These Tr1 cells, through the production of IL-10 and IFNγ, may contribute to the immunosuppressive environment that hinders parasite clearance. []

Q7: What is the molecular formula and weight of cGAMP?

A7: The molecular formula of cGAMP is C20H22N10O14P2, and its molecular weight is 672.42 g/mol.

Q8: Is there spectroscopic data available for cGAMP?

A8: While specific spectroscopic data is not provided in the provided research, cGAMP's structure is well-characterized using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy.

A8: The provided research primarily focuses on the biological activity and therapeutic potential of cGAMP and its synthetic analogs within the context of immune stimulation. Information regarding material compatibility, catalytic properties, computational modeling, environmental impact, and other aspects you listed are not discussed in the provided research papers.

Q9: What is known about the stability of cGAMP?

A9: cGAMP is generally stable but can be degraded by enzymes like ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 1). []

Q10: How is cGAMP formulated to improve its stability and delivery?

A10: Researchers are exploring various delivery systems for cGAMP, including:

- Liposomes: Encapsulating cGAMP within liposomes improves its stability and cellular uptake. [, ]

- Virus-like particles (VLPs): cGAMP-loaded VLPs enable targeted delivery to antigen-presenting cells, enhancing its therapeutic efficacy. []

- Nanoparticles: Nanoparticles loaded with cGAMP and other agents like STING agonists show promise in boosting antitumor immunity. [, ]

A10: Specific SHE regulations regarding cGAMP are not discussed in the research provided. As with any pharmaceutical agent, adherence to relevant safety and ethical guidelines during research, development, and manufacturing is crucial.

Q11: How does the route of administration affect cGAMP efficacy?

A11: The route of cGAMP administration influences its efficacy. Intranasal administration of cGAMP-adjuvanted vaccines elicited strong mucosal and systemic immune responses, highlighting its potential for respiratory pathogens. [, ] Intratumoral injections of cGAMP-loaded nanoparticles showed promise in activating STING within the tumor microenvironment. []

Q12: What in vitro models are used to study cGAMP?

A12: Researchers utilize various cell lines, including primary human fibroblasts, peripheral blood mononuclear cells (PBMCs), and dendritic cells, to investigate the effects of cGAMP on immune responses. [, ]

Q13: What in vivo models are used to study cGAMP?

A13: Mouse models of cancer (e.g., melanoma, breast cancer), viral infections (e.g., HSV-1), and malaria have been instrumental in understanding the role of cGAMP in disease pathogenesis and its potential as a therapeutic target. [, , , , , ]

Q14: Are there any clinical trials investigating cGAMP?

A14: While the provided research doesn't mention specific clinical trials, the promising preclinical data suggests that cGAMP and its analogs are actively being explored for clinical translation, particularly in cancer immunotherapy.

Q15: Are there known resistance mechanisms to cGAMP-mediated immune activation?

A15: The research highlights potential mechanisms of resistance to cGAMP-mediated immunotherapy. Tumors may upregulate immune checkpoints like B7-H3 and S100A9, dampening the antitumor immune response despite STING activation. [] Targeting these checkpoints in conjunction with cGAMP-based therapies may be necessary to overcome resistance.

Q16: What are the challenges and strategies for delivering cGAMP to its target?

A16: Delivering cGAMP to its intracellular target, STING, presents challenges. Researchers are actively developing strategies to overcome these limitations:

A16: The research highlights potential biomarkers for monitoring the efficacy of cGAMP-based therapies. Upregulation of interferon-stimulated genes (ISGs) following cGAMP administration could serve as an indicator of STING pathway activation. [, ] Additionally, monitoring changes in the tumor microenvironment, such as increased infiltration of CD8+ T cells, could provide insights into treatment response.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Thiabicyclo[2.2.1]hept-5-ene-3-carboxaldehyde, exo- (9CI)](/img/new.no-structure.jpg)

![Spiro[3,6-dioxabicyclo[3.1.0]hexane-2,4'-imidazolidine]](/img/structure/B593600.png)

![2h-[1,3,4]Thiadiazino[3,2-a]benzimidazole](/img/structure/B593605.png)

![benzyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B593606.png)

![methyl (5Z)-5-ethylidene-4-[2-[2-[(1R,8Z,14S)-8-ethylidene-17-methyl-3,11-dioxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6,12-trioxatricyclo[12.2.1.04,9]heptadec-4-en-15-yl]propoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B593613.png)

![3,4-Dichloro-N-[[1-(1-piperidinyl)cyclohexyl]methyl]-benzamide](/img/structure/B593615.png)

![1-[1-(3,4-Dichlorobenzamidomethyl)cyclohexyl]-4-methylpiperazine](/img/structure/B593616.png)